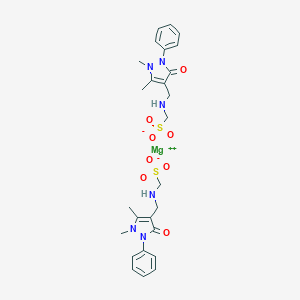

Metamizol (magnesium)

Description

Properties

CAS No. |

63372-86-1 |

|---|---|

Molecular Formula |

C26H34MgN6O8S2+2 |

Molecular Weight |

647.0 g/mol |

IUPAC Name |

magnesium bis([(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylazaniumyl]methanesulfonate) |

InChI |

InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2 |

InChI Key |

NHMUJYOBLYTIKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[NH+](C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[NH+](C)CS(=O)(=O)[O-].[Mg+2] |

Synonyms |

(T-4)-Bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonato]magnesium; [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Magnesium Complex; Magnalgin; Magnesium Dipyrone; |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Target: A Technical Examination of Metamizole Magnesium's Interaction with Cyclooxygenase-3

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Metamizole (B1201355), a potent non-opioid analgesic and antipyretic, has a complex and not fully elucidated mechanism of action. A significant hypothesis has centered on its interaction with a splice variant of cyclooxygenase-1 (COX-1), commonly referred to as COX-3. This technical guide provides an in-depth review of the existing scientific evidence regarding the mechanism of action of metamizole magnesium and its metabolites on COX-3. It presents the quantitative data from key studies, details the experimental protocols used to assess this interaction, and critically evaluates the controversial existence of a functional COX-3 enzyme in humans. This document aims to equip researchers and drug development professionals with a comprehensive understanding of this specific pharmacological interaction, highlighting both the foundational research and the existing gaps in knowledge.

Introduction: The Discovery of COX-3 and the Metamizole Hypothesis

The discovery of two cyclooxygenase isoforms, COX-1 and COX-2, revolutionized the understanding of nonsteroidal anti-inflammatory drugs (NSAIDs). However, the pharmacological profile of certain analgesics and antipyretics, such as acetaminophen (B1664979) and metamizole (dipyrone), did not perfectly align with the inhibition patterns of COX-1 and COX-2. This led to the search for other potential targets.

In 2002, a third distinct COX isozyme, designated COX-3, was identified as a splice variant of the COX-1 gene (PTGS1) that retains intron 1 in its mRNA.[1][2] This variant was found to be expressed in the canine cerebral cortex and, to a lesser extent, in other tissues.[1] Crucially, initial studies demonstrated that canine COX-3 was selectively inhibited by analgesic and antipyretic drugs, including dipyrone (B125322) (the parent compound of metamizole).[1][3] This discovery led to the compelling hypothesis that COX-3 could be the primary central target through which metamizole exerts its analgesic and antipyretic effects.[3]

Metamizole is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its pharmacologically active metabolites, primarily 4-methylaminoantipyrine (4-MAA) and, to a lesser extent, 4-aminoantipyrine (B1666024) (4-AA).[4][5] Therefore, understanding the interaction of these metabolites with COX-3 is critical to fully elucidating metamizole's mechanism of action.

Quantitative Data on COX Inhibition

The primary quantitative data for the inhibition of COX-3 by dipyrone comes from the seminal study by Chandrasekharan et al. (2002). It is important to note that this data pertains to the canine COX-3 enzyme and the parent drug dipyrone , not its active metabolites. To date, there is a lack of published quantitative data on the specific inhibitory activity of metamizole's metabolites, 4-MAA and 4-AA, on COX-3.

For comparative purposes, the table below also includes IC50 values for metamizole and its metabolites against COX-1 and COX-2 from various studies.

| Compound | Enzyme | Species/System | IC50 Value | Reference |

| Dipyrone (Metamizole) | COX-3 | Canine (expressed in Sf9 cells) | 52 µM | [1][3] |

| Dipyrone (Metamizole) | COX-1 | Murine (expressed in Sf9 cells) | 343 µM (6.6-fold higher than COX-3) | [1][3] |

| Dipyrone (Metamizole) | COX-2 | Murine (expressed in Sf9 cells) | > 1000 µM | [1][3] |

| Metamizole | Purified COX-1 | Ovine | ~150 µg/mL | [6] |

| Metamizole | Purified COX-2 | Ovine | ~150 µg/mL | [6] |

| Metamizole | COX-1 | Intact Bovine Aortic Endothelial Cells | 1730 ± 150 µg/mL | [6] |

| Metamizole | COX-1 | Intact Human Platelets | 486 ± 56 µg/mL | [6] |

| Metamizole | COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 µg/mL | [6] |

| Metamizole | COX-2 | LPS-activated Human Leukocytes | 21 ± 2.9 µg/mL | [6] |

| 4-MAA | COX-1 | Human Platelets | Inhibition observed, but IC50 not specified | [4] |

| 4-MAA | COX-2 | LPS-stimulated RAW 264.7 cells | More sensitive than COX-1, but IC50 not specified | [4] |

| 4-AA | COX-1 | Human Platelets | No significant inhibition at 100 µM | [4] |

| 4-AA | COX-2 | LPS-stimulated RAW 264.7 cells | Effective inhibition at 100 µM | [4] |

Note: The conversion of µg/mL to µM for metamizole (molar mass ~311.36 g/mol ) would make 150 µg/mL approximately 482 µM.

The Human COX-3 Controversy: A Critical Evaluation

While the discovery of a drug-sensitive COX-3 in canines was a significant finding, its relevance to human physiology is highly debated. Although mRNA transcripts of a COX-1 splice variant containing intron 1 have been identified in human tissues, including the cerebral cortex and heart, a key difference exists at the genetic level.[2][7] In humans, the retention of intron 1 in the PTGS1 gene leads to a frameshift mutation, resulting in a premature stop codon.[8] This is predicted to produce a truncated, non-functional protein, if any protein is produced at all.[8]

Several studies have concluded that a functional, acetaminophen-sensitive COX-3 protein is not expressed in humans or rodents.[8] This finding challenges the hypothesis that direct inhibition of COX-3 is the primary mechanism of action for metamizole in humans. The analgesic and antipyretic effects of metamizole in humans are therefore likely attributable to a combination of other mechanisms, including:

-

Inhibition of COX-1 and COX-2: The active metabolites of metamizole, particularly 4-MAA, do inhibit COX-1 and COX-2, with a preference for COX-2 in some cellular systems.[4][6]

-

Alternative Mechanisms: Research suggests that metamizole's effects may also be mediated through interactions with the endogenous cannabinoid and opioid systems.[9]

It is plausible that the term "COX-3" in the context of human pharmacology may refer to other splice variants of COX-1 or even COX-2 that are yet to be fully characterized, or that the central analgesic effect is mediated through a more complex pathway involving these enzymes.

Experimental Protocols

The following protocols are based on the methodologies described in the key literature for the expression and inhibition of COX-3.

Heterologous Expression of Canine COX-3 in Baculovirus-Infected Sf9 Cells

This protocol is adapted from the methods described by Chandrasekharan et al. (2002).[1]

Objective: To produce functional canine COX-3 enzyme for use in inhibition assays.

Materials:

-

Canine COX-3 cDNA cloned into a baculovirus expression vector (e.g., pBlueBac 4.5/V5-His).

-

Spodoptera frugiperda (Sf9) insect cells.

-

Sf-900 II SFM insect cell culture medium.

-

Fetal Bovine Serum (FBS).

-

Baculovirus stock containing the COX-3 expression vector.

-

Tunicamycin (B1663573) (optional, for glycosylation studies).

Procedure:

-

Culture Sf9 cells in Sf-900 II SFM supplemented with 10% FBS at 27°C.

-

Infect Sf9 cells (at a density of approximately 1 x 10^6 cells/mL) with the recombinant baculovirus stock at a multiplicity of infection (MOI) of 3.

-

(Optional) For glycosylation studies, add tunicamycin to a final concentration of 10 µg/mL to the infected cells 1 hour post-infection.

-

Culture the infected cells for 48 hours at 27°C.

-

Harvest the cells by centrifugation. The cell pellet, containing the expressed membrane-bound COX-3, can be used directly in activity assays or for protein extraction and purification.

Drug Inhibition Assay for COX-3 Activity using Radioimmunoassay (RIA)

This protocol is a detailed representation of the drug inhibition assay used by Chandrasekharan et al. (2002).[1]

Objective: To determine the IC50 value of a test compound (e.g., dipyrone) against COX-3.

Materials:

-

Sf9 cells expressing canine COX-3.

-

Test compound (e.g., metamizole magnesium) dissolved in a suitable solvent (e.g., DMSO).

-

Arachidonic acid.

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Prostaglandin E2 (PGE2) radioimmunoassay (RIA) kit.

-

Scintillation counter.

Procedure:

-

Resuspend the harvested Sf9 cells expressing COX-3 in the assay buffer.

-

Pre-incubate the cell suspension with various concentrations of the test compound or vehicle control for 30 minutes at 25°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM or 30 µM.

-

Incubate the reaction mixture for 10 minutes at 37°C.

-

Stop the reaction (e.g., by adding a stopping solution or by rapid freezing).

-

Centrifuge the samples to pellet the cell debris.

-

Assay the supernatant for PGE2 concentration using a commercial RIA kit according to the manufacturer's instructions.

-

Construct inhibition curves by plotting the percentage of PGE2 inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of PGE2 production) using a suitable software package (e.g., GraphPad Prism).

References

- 1. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX-3 the enzyme and the concept: steps towards highly specialized pathways and precision therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: cloning, structure, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Update on cyclooxygenase inhibitors: has a third COX isoform entered the fray? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergism between COX-3 inhibitors in two animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metamizole's Active Metabolites: 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamizole (B1201355) (dipyrone) is a potent non-opioid analgesic and antipyretic agent. Its pharmacological effects are primarily mediated by its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA). This technical guide provides a comprehensive overview of the core pharmacology, analytical methodologies, and biological activities of MAA and AA. It is designed to serve as a detailed resource for professionals in drug development and research, offering in-depth information on experimental protocols, quantitative data, and the intricate signaling pathways associated with these metabolites.

Introduction

Metamizole is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (MAA). MAA is then further metabolized in the liver to another active metabolite, 4-aminoantipyrine (AA), and other inactive compounds.[1][2] The analgesic and antipyretic properties of metamizole are largely attributed to MAA and AA, which act primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] Understanding the pharmacokinetics, pharmacodynamics, and analytical quantification of these metabolites is crucial for the development of safe and effective therapeutic strategies involving metamizole.

Metabolic Pathway

The biotransformation of metamizole is a multi-step process involving both non-enzymatic hydrolysis and enzymatic conversions in the liver.

References

Spasmolytic Properties of Metamizole Magnesium in Smooth Muscle: A Technical Guide

Executive Summary: Metamizole (B1201355), also known as dipyrone (B125322), is a non-opioid analgesic and antipyretic agent that also possesses significant spasmolytic properties.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanisms underlying the smooth muscle relaxant effects of metamizole magnesium. Metamizole is a prodrug, non-enzymatically hydrolyzed to its active metabolites, 4-methyl-amino-antipyrine (4-MAA) and 4-amino-antipyrine (4-AA), which are responsible for its pharmacological activity.[2][5][6][7][8] The spasmolytic action is multifaceted, involving the inhibition of intracellular calcium mobilization, modulation of potassium channels, and potential activation of the nitric oxide-cGMP pathway.[1][2][3][9][10] The magnesium salt formulation may offer additional benefit, as the magnesium ion itself is a known smooth muscle relaxant that acts as a physiological calcium antagonist.[11][12][13] This document details these signaling pathways, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams to elucidate the complex interactions involved.

Core Spasmolytic Mechanisms of Metamizole Metabolites

The spasmolytic effect of metamizole is not attributed to a single mechanism but rather a combination of actions on key signaling pathways that regulate smooth muscle tone.

Inhibition of Intracellular Calcium Mobilization

A primary mechanism for metamizole-induced spasmolysis is the inhibition of calcium release from intracellular stores.[2][3] Smooth muscle contraction is critically dependent on an increase in cytosolic Ca2+, which binds to calmodulin and activates myosin light chain kinase (MLCK), leading to muscle contraction.[14][15] Metamizole's active metabolites interfere with this process by inhibiting G protein-coupled receptor (GPCR)-stimulated synthesis of inositol (B14025) 1,4,5-trisphosphate (IP3).[1][3] By reducing IP3 levels, metamizole prevents the opening of IP3 receptor channels on the sarcoplasmic reticulum, thereby blocking the release of stored Ca2+ and promoting relaxation.[1][3]

Modulation of Potassium Channels

Metamizole has been shown to act as an opener of ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[10] The opening of K+ channels leads to an efflux of potassium ions from the cell, causing membrane hyperpolarization.[16][17] This hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, thereby reducing the influx of extracellular Ca2+ and promoting relaxation.[10] This effect is particularly notable in its inhibition of contractions induced by agents like angiotensin II.[10]

Role of the Nitric Oxide (NO) Pathway

Evidence also suggests the involvement of the L-arginine/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/K+ channel pathway in metamizole's mechanism of action.[1][9] Nitric oxide, produced by nitric oxide synthase (nNOS), activates soluble guanylate cyclase (sGC) in smooth muscle cells.[18][19] This leads to increased production of cGMP, which in turn activates protein kinase G (PKG).[18][20] PKG promotes relaxation through multiple downstream effects, including the phosphorylation and activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin and terminates contraction.[15][20]

References

- 1. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of dipyrone on the digestive tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of dipyrone on the digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Metamizol--a new effective analgesic with a long history. Overview of its pharmacology and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metamizol acts as an ATP sensitive potassium channel opener to inhibit the contracting response induced by angiotensin II but not to norepinephrine in rat thoracic aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Magnesium relaxes arterial smooth muscle by decreasing intracellular Ca2+ without changing intracellular Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Magnesium as a relaxing factor of airway smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mg2+-Ca2+ interaction in contractility of vascular smooth muscle: Mg2+ versus organic calcium channel blockers on myogenic tone and agonist-induced responsiveness of blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Novel treatment strategies for smooth muscle disorders: Targeting Kv7 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. K(V)7 potassium channels: a new therapeutic target in smooth muscle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitric oxide induces airway smooth muscle cell relaxation by decreasing the frequency of agonist-induced Ca2+ oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

Metamizol Magnesium: A Deep Dive into its Dual Activation of Opioidergic and Cannabinoid Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metamizol, a non-opioid analgesic, has long been a subject of research due to its complex mechanism of action that extends beyond simple cyclooxygenase (COX) inhibition. Emerging evidence strongly suggests a significant role for the opioidergic and cannabinoid systems in mediating its analgesic effects. This technical guide synthesizes the current understanding of how metamizol magnesium interacts with these two critical pain-modulating pathways. Through a comprehensive review of preclinical and clinical data, we present the signaling pathways involved, detailed experimental protocols for their investigation, and quantitative data to support the dual activation hypothesis. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of metamizol and its potential for creating novel analgesic therapies.

Introduction

Metamizol (also known as dipyrone) is a potent non-steroidal anti-inflammatory drug (NSAID) with strong analgesic, antipyretic, and spasmolytic properties.[1][2] While its inhibition of COX enzymes is a well-established component of its mechanism, this action alone does not fully account for its pronounced analgesic efficacy, particularly in visceral pain.[3] A growing body of evidence points towards a more intricate mechanism involving the central nervous system, specifically the activation of endogenous opioidergic and cannabinoid signaling pathways.[1][3][4] This guide provides a detailed exploration of these interactions, offering a technical overview for advanced research and development.

Interaction with the Opioidergic System

The analgesic effects of metamizol are, in part, mediated by the activation of the endogenous opioid system. This interaction is supported by evidence from antagonist studies and observations of opioid-like effects.

Evidence from Antagonist Studies

The administration of naloxone (B1662785), a non-selective opioid receptor antagonist, has been shown to attenuate the analgesic effects of metamizol in various animal models of pain.[5] This suggests that metamizol's antinociceptive action is at least partially dependent on the activation of opioid receptors. While direct binding of metamizol or its active metabolites to opioid receptors has not been definitively established with specific binding affinity (Ki) values in the literature reviewed, the functional antagonism by naloxone strongly implies an indirect activation mechanism. This could involve the release of endogenous opioid peptides.

Signaling Pathway

The proposed pathway for metamizol's interaction with the opioidergic system involves the descending pain inhibitory pathways originating in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM). Metamizol is thought to act on these supraspinal sites, leading to the release of endogenous opioids which then act on spinal and supraspinal opioid receptors to inhibit nociceptive transmission.

Figure 1: Proposed signaling pathway of metamizol's interaction with the opioidergic system.

Interaction with the Cannabinoid System

More recent research has highlighted the crucial role of the endocannabinoid system in the analgesic effects of metamizol. This interaction appears to be mediated by the active metabolites of metamizol.

Role of Active Metabolites

Metamizol is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA).[6] These metabolites are believed to be responsible for the pharmacological activity of metamizol. Notably, these metabolites have been shown to bind to cannabinoid receptors.

Cannabinoid Receptor Binding

Studies have demonstrated that the active metabolites of metamizol, 4-MAA and 4-AA, exhibit binding affinity for both CB1 and CB2 cannabinoid receptors. The binding affinities (Ki) are in the micromolar range, suggesting a direct interaction with these receptors.

Evidence from Antagonist Studies

The involvement of the cannabinoid system is further substantiated by studies using cannabinoid receptor antagonists. The CB1 receptor-selective antagonists, such as rimonabant (B1662492) and AM251, have been shown to reverse the antinociceptive effects of metamizol in animal models.[7][8] This indicates that activation of CB1 receptors is a key component of metamizol-induced analgesia.

Signaling Pathway

Metamizol's active metabolites are thought to activate presynaptic CB1 receptors located on GABAergic interneurons in pain-modulating regions like the PAG. Activation of these CB1 receptors leads to a reduction in GABA release, which in turn disinhibits descending pain inhibitory pathways, ultimately leading to analgesia.

Figure 2: Proposed signaling pathway of metamizol's interaction with the cannabinoid system.

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies investigating the analgesic effects of metamizol and the binding affinities of its metabolites.

Table 1: Antinociceptive Activity of Metamizol in Animal Models

| Animal Model | Test | Route of Administration | ED₅₀ / ED₄₀ (mg/kg) | Reference |

| Rat | Plantar Test (Thermal) | i.p. | ED₄₀: 500 | [1] |

| Mouse | Writhing Test (Chemical) | i.p. | Doses tested: 31 - 1000 | [9] |

Table 2: Binding Affinities (Ki) of Metamizol Metabolites at Cannabinoid Receptors

| Metabolite | Receptor | Ki (µM) | Reference |

| 4-Methylaminoantipyrine (4-MAA) | CB1 | 7.8 | |

| CB2 | 3.0 | ||

| 4-Aminoantipyrine (4-AA) | CB1 | 2.9 | |

| CB2 | 5.4 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to investigate the analgesic properties of metamizol.

Hot Plate Test

This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

-

Apparatus: A metal plate that can be heated to a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Acclimatize the animal (mouse or rat) to the testing room.

-

Administer metamizol or vehicle control at various doses via the desired route (e.g., intraperitoneal, oral).

-

At a predetermined time after drug administration, place the animal on the hot plate.

-

Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping).

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Data Analysis: The increase in reaction latency compared to the control group is calculated as a measure of analgesia. Dose-response curves can be generated to determine the ED₅₀.

Figure 3: Experimental workflow for the Hot Plate Test.

Tail Flick Test

Similar to the hot plate test, this method measures the response to a thermal stimulus applied to the tail.

-

Apparatus: A device that applies a radiant heat source to a specific point on the animal's tail.

-

Procedure:

-

Gently restrain the animal (rat or mouse).

-

Administer metamizol or vehicle control.

-

Apply the heat source to the tail and start a timer.

-

Stop the timer when the animal flicks its tail away from the heat.

-

Record the latency. A cut-off time is employed to prevent injury.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) or the increase in latency is calculated to assess analgesia.

Acetic Acid-Induced Writhing Test

This model induces visceral pain and is sensitive to both central and peripheral analgesics.

-

Procedure:

-

Administer metamizol or vehicle control to mice.

-

After a set time, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.

-

Immediately place the mouse in an observation chamber.

-

Count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

-

-

Data Analysis: The percentage of inhibition of writhing compared to the control group is calculated. Dose-response curves can be used to determine the ED₅₀.[9]

Antagonist Studies

To investigate the involvement of the opioidergic or cannabinoid systems, antagonist studies are performed in conjunction with the algesimetric tests described above.

-

Procedure:

-

Pre-treat animals with a specific antagonist (e.g., naloxone for opioid receptors, rimonabant or AM251 for CB1 receptors) at various doses.

-

After a suitable pre-treatment time, administer metamizol.

-

Perform the selected pain assay (hot plate, tail flick, or writhing test).

-

-

Data Analysis: The rightward shift in the dose-response curve of metamizol in the presence of the antagonist is quantified to determine the degree of antagonism and can be used to calculate pA₂ values, providing a measure of the antagonist's affinity for the receptor in mediating the observed effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Naloxone prevention of morphine LDR curve flattening associated with high-dose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoid CB1 receptors mediate the effects of dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory and Antioxidant Activities of Metamizole Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamizole (B1201355), a non-steroidal anti-inflammatory drug (NSAID), has been in clinical use for its analgesic, antipyretic, and spasmolytic properties. This technical guide delves into the anti-inflammatory and antioxidant activities of its magnesium salt, metamizole magnesium. The primary mechanism of its anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for COX-2, thereby reducing prostaglandin (B15479496) synthesis. Furthermore, emerging evidence suggests its interaction with the endocannabinoid and opioidergic systems contributes to its pharmacological profile. Metamizole and its metabolites also exhibit antioxidant properties by modulating the levels of key oxidative stress markers. This document provides a comprehensive overview of the experimental evidence, detailed protocols for relevant assays, and visual representations of the key signaling pathways involved, intended to serve as a valuable resource for researchers in the field of pharmacology and drug development.

Anti-inflammatory Activity of Metamizole Magnesium

The anti-inflammatory effects of metamizole are primarily attributed to its ability to inhibit the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. This inhibition is achieved through the blockade of cyclooxygenase (COX) enzymes.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Metamizole and its active metabolites, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA), act as inhibitors of both COX-1 and COX-2.[1] However, studies indicate a degree of selectivity towards COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1] Some research also suggests a significant role for the inhibition of a central variant of the enzyme, COX-3, in the central nervous system, which may account for its potent analgesic and antipyretic effects.[2] The inhibition of COX enzymes leads to a reduction in the production of prostaglandins such as PGE2, which are pivotal in sensitizing nociceptors and promoting inflammatory responses.

Quantitative Data: COX Inhibition

The inhibitory potency of metamizole against COX-1 and COX-2 has been quantified in various in vitro studies, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Enzyme | Cell System | IC50 (µg/mL) |

| Metamizole | Purified COX-1 | - | ~150[1] |

| Metamizole | Purified COX-2 | - | ~150[1] |

| Metamizole | COX-1 | Intact Bovine Aortic Endothelial Cells | 1730 ± 150[1] |

| Metamizole | COX-1 | Human Platelets | 486 ± 56[1] |

| Metamizole | COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8[1] |

| Metamizole | COX-2 | LPS-activated Primary Human Leukocytes | 21 ± 2.9[1] |

Antioxidant Activity of Metamizole Magnesium

Beyond its anti-inflammatory properties, metamizole has been shown to possess antioxidant activities, which may contribute to its overall therapeutic effects by mitigating oxidative stress associated with inflammation.

Modulation of Oxidative Stress Markers

Studies in animal models have demonstrated that metamizole can influence the levels of key markers of oxidative stress. In a study on rats with scalpel incision- or carrageenan-induced inflammation, metamizole administration led to a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in total glutathione (B108866) (tGSH), a major endogenous antioxidant. However, it is noteworthy that other studies have suggested high doses of metamizole might induce oxidative stress in certain tissues.

Quantitative Data: Oxidative Stress Markers in Rat Paw Tissue

The following table summarizes the effects of metamizole on oxidative stress markers in a rat model of inflammation. The data represents the percentage change compared to the control group.

| Oxidative Stress Marker | Metamizole Dose (mg/kg) | Scalpel Incision Model (% change) | Carrageenan Model (% change) |

| Malondialdehyde (MDA) | 250 | ↓ (Reduced) | ↓ (Reduced) |

| 500 | ↓ (Reduced) | ↓ (Reduced) | |

| Total Glutathione (tGSH) | 250 | ↑ (Increased) | ↑ (Increased) |

| 500 | ↑ (Increased) | ↑ (Increased) | |

| Superoxide (B77818) Dismutase (SOD) Activity | 250 | ↓ (Reduced) | ↓ (Reduced) |

| 500 | ↓ (Reduced) | ↓ (Reduced) | |

| Catalase (CAT) Activity | 250 | ↓ (Reduced) | ↓ (Reduced) |

| 500 | ↓ (Reduced) | ↓ (Reduced) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric Method)

This protocol is adapted from a commercially available fluorometric inhibitor screening kit and can be used to determine the IC50 values of metamizole magnesium for COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Metamizole magnesium

-

Known COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib)

-

96-well white opaque microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of metamizole magnesium and control inhibitors in a suitable solvent (e.g., DMSO) at 10x the final desired concentrations.

-

Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare the Reaction Mix for each well by combining COX Assay Buffer, COX Probe, and COX Cofactor.

-

Prepare the Arachidonic Acid/NaOH solution immediately before use.

-

-

Assay Plate Setup:

-

Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

-

Inhibitor Control (IC) wells: Add 10 µL of the respective known inhibitor.

-

Sample (S) wells: Add 10 µL of the diluted metamizole magnesium solution.

-

Solvent Control (SC) wells (optional): Add 10 µL of the solvent used to dissolve the test compound.

-

-

Reaction Initiation and Measurement:

-

Add 80 µL of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of metamizole magnesium using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

-

Plot the % inhibition against the logarithm of the metamizole magnesium concentration and determine the IC50 value from the resulting dose-response curve.

-

Malondialdehyde (MDA) Assay in Rat Tissue

This protocol describes the measurement of MDA, a marker of lipid peroxidation, in tissue homogenates.

Materials:

-

Tissue sample (e.g., rat paw)

-

Phosphate (B84403) buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Spectrophotometer

Procedure:

-

Tissue Homogenization:

-

Homogenize the tissue sample in ice-cold PBS to obtain a 10% (w/v) homogenate.

-

Centrifuge the homogenate at 3000 rpm for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay Procedure:

-

To 0.5 mL of the supernatant, add 0.5 mL of TCA solution.

-

Vortex and incubate at room temperature for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

To 0.5 mL of the resulting supernatant, add 1 mL of TBA solution.

-

Vortex and heat in a boiling water bath for 30 minutes.

-

Cool the tubes and measure the absorbance of the pink-colored solution at 532 nm.

-

-

Calculation:

-

Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetraethoxypropane.

-

Express the results as nmol/mg of protein.

-

Total Glutathione (tGSH) Assay in Tissue Homogenates

This protocol details the measurement of total glutathione, a key antioxidant, in tissue samples.

Materials:

-

Tissue sample

-

Phosphate buffer with EDTA

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Glutathione reductase

-

NADPH

-

Spectrophotometer

Procedure:

-

Tissue Homogenization:

-

Homogenize the tissue in ice-cold phosphate buffer containing EDTA.

-

Centrifuge the homogenate at 10,000 g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Assay Procedure:

-

To a cuvette, add the supernatant, phosphate buffer, DTNB, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Monitor the change in absorbance at 412 nm for 5 minutes.

-

-

Calculation:

-

Calculate the tGSH concentration based on the rate of color formation, using a standard curve prepared with known concentrations of GSH.

-

Express the results as µmol/mg of protein.

-

Superoxide Dismutase (SOD) Activity Assay in Rat Tissue

This protocol describes the measurement of the activity of the antioxidant enzyme superoxide dismutase.

Materials:

-

Tissue sample

-

Potassium phosphate buffer, pH 7.8

-

Spectrophotometer

Procedure:

-

Tissue Homogenization:

-

Homogenize the tissue in ice-cold potassium phosphate buffer.

-

Centrifuge the homogenate at 15,000 g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Assay Procedure:

-

The assay is based on the ability of SOD to inhibit the auto-oxidation of epinephrine.

-

In a cuvette, mix the supernatant with the potassium phosphate buffer.

-

Initiate the reaction by adding epinephrine.

-

Measure the change in absorbance at 480 nm for 3 minutes.

-

-

Calculation:

-

One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of epinephrine oxidation by 50%.

-

Express the results as U/mg of protein.

-

Catalase (CAT) Activity Assay in Rat Tissue

This protocol outlines the measurement of the activity of the antioxidant enzyme catalase.

Materials:

-

Tissue sample

-

Phosphate buffer, pH 7.0

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Tissue Homogenization:

-

Homogenize the tissue in ice-cold phosphate buffer.

-

Centrifuge the homogenate at 10,000 g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Assay Procedure:

-

The assay measures the rate of H₂O₂ decomposition by catalase.

-

In a quartz cuvette, add the supernatant to the phosphate buffer.

-

Initiate the reaction by adding H₂O₂.

-

Measure the decrease in absorbance at 240 nm for 1 minute.

-

-

Calculation:

-

Calculate the CAT activity based on the rate of H₂O₂ decomposition.

-

Express the results as U/mg of protein.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways modulated by metamizole magnesium and the general workflows of the experimental protocols described.

Signaling Pathways

Caption: Anti-inflammatory signaling pathways of metamizole magnesium.

References

In Vitro Cytotoxicity of Metamizole Magnesium on Hepatic Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole (B1201355) (also known as dipyrone) is a non-opioid analgesic and antipyretic drug. Despite its efficacy, concerns regarding its potential for hepatotoxicity have been raised. Understanding the direct effects of metamizole and its metabolites on liver cells is crucial for a comprehensive safety assessment. This technical guide provides an in-depth overview of the in vitro cytotoxicity of metamizole magnesium on various hepatic cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. While some studies suggest a direct cytotoxic effect, others point towards an immunological mechanism of metamizole-associated liver injury, indicating a complex and not fully elucidated picture of its hepatotoxicity.[1][2]

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data from in vitro studies on the cytotoxicity of metamizole and its primary active metabolites, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA), on different hepatic cell lines.

Table 1: Cytotoxicity of Metamizole and its Metabolites on LX-2 Human Hepatic Stellate Cell Line

| Compound | Concentration (µg/mL) | Cell Viability (%) | Statistical Significance (p-value) |

| Metamizole | 100 | 90.1 ± 2.3 | < 0.05 |

| 200 | 85.4 ± 2.8 | < 0.05 | |

| 400 | 78.2 ± 3.1 | < 0.01 | |

| 600 | 70.5 ± 3.5 | < 0.001 | |

| 1000 | 62.1 ± 4.0 | < 0.001 | |

| 4-MAA | 100 | 88.7 ± 2.9 | < 0.05 |

| 1000 | 55.3 ± 3.7 | < 0.001 | |

| 4-AA | 100 | 86.2 ± 3.3 | < 0.05 |

| 1000 | 51.8 ± 4.1 | < 0.001 |

Data adapted from Stankovic et al., 2024. Cell viability was assessed after 24 hours of treatment using the MTT assay.[1][3]

Table 2: Apoptosis Induction in LX-2 Cells by Metamizole and its Metabolites

| Compound | Concentration (µg/mL) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| Metamizole | 1000 | 25.7 | 12.2 |

| 4-MAA | 1000 | 48.0 | 15.3 |

| 4-AA | 1000 | 40.6 | 18.1 |

Data represents the percentage of cells in different stages of apoptosis/necrosis after 24 hours of treatment, as determined by flow cytometry with Annexin V and Propidium Iodide staining. Adapted from Stankovic et al., 2024.[1][3]

Table 3: Cytotoxicity Assessment of Metamizole Metabolites on HepG2 and HepaRG Human Hepatoma Cell Lines

| Cell Line | Compound | Concentration (µM) | Endpoint | Result |

| HepG2 | 4-MAA | Up to 1000 | Cellular ATP content | No significant change |

| 4-AA | Up to 1000 | Cellular ATP content | No significant change | |

| HepaRG | 4-MAA | Up to 1000 | Cellular ATP content | No significant change |

| 4-AA | Up to 1000 | Cellular ATP content | No significant change | |

| 4-MAA | Up to 1000 | Adenylate Kinase Release | No significant increase | |

| 4-AA | Up to 1000 | Adenylate Kinase Release | No significant increase |

Data adapted from Krisai et al., 2019. These findings suggest a lack of direct cytotoxicity of the primary metabolites in these cell lines under the tested conditions.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Culture

-

Cell Lines:

-

LX-2: Human hepatic stellate cell line.

-

HepG2: Human hepatocellular carcinoma cell line.

-

HepaRG: Human bipotent hepatic progenitor cell line.

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed hepatic cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of metamizole magnesium or its metabolites (4-MAA, 4-AA) for the desired exposure time (e.g., 24 or 48 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Sample Collection: After treatment, carefully collect the cell culture supernatant.

-

LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described previously.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a proposed signaling pathway for metamizole-induced apoptosis.

Caption: Workflow for in vitro cytotoxicity assessment.

Caption: Proposed intrinsic apoptosis pathway.

Discussion and Future Directions

The available in vitro data presents a conflicting view of metamizole's direct hepatotoxicity. While studies on the LX-2 hepatic stellate cell line indicate a dose-dependent cytotoxic and pro-apoptotic effect of metamizole and its metabolites, research on HepG2 and HepaRG hepatoma cell lines did not show significant direct cytotoxicity.[1][2][3] This discrepancy could be attributed to differences in the cell lines used, including their metabolic capacities and sensitivities to cellular stress.

The induction of apoptosis in LX-2 cells suggests the involvement of programmed cell death pathways.[1][3] A study on a chronic myeloid leukemia cell line (not a hepatic cell line) demonstrated that metamizole can trigger apoptosis through the bax/bcl-2/caspase-3 cascade.[4][5] The proposed signaling pathway diagram illustrates this intrinsic apoptotic pathway, which is a plausible mechanism for the observations in LX-2 cells. However, it is crucial to note that the specific signaling pathways activated by metamizole in hepatic cells have not been definitively elucidated and require further investigation.

Some evidence points towards an immune-mediated mechanism for metamizole-induced liver injury, which would not be fully captured in simple in vitro cytotoxicity models using hepatic cell lines alone.[2] Future research should aim to:

-

Elucidate the specific signaling pathways involved in metamizole-induced apoptosis in sensitive hepatic cell lines.

-

Investigate the role of cellular stress pathways, such as oxidative stress and endoplasmic reticulum stress, in metamizole's effects on hepatocytes.

-

Utilize more complex in vitro models, such as co-cultures of hepatocytes and immune cells, to explore the interplay between direct cytotoxicity and immune-mediated responses.

A deeper understanding of the molecular mechanisms underlying metamizole's effects on liver cells is essential for a more accurate risk assessment and to guide the safer use of this analgesic.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Acute Liver Failure in a Patient Treated With Metamizole [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathway of Metamizole Magnesium in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of metamizole (B1201355) magnesium in solution. Metamizole, a potent non-opioid analgesic and antipyretic, is known for its instability in aqueous environments. Understanding its degradation is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the degradation products, the influence of various environmental factors, and the analytical methodologies used to study these processes.

The Degradation Pathway of Metamizole

Metamizole is a prodrug that rapidly hydrolyzes in aqueous solutions to its primary active metabolite, 4-methyl-amino-antipyrine (MAA). This initial hydrolysis is a non-enzymatic process. Following its formation, MAA can undergo further degradation and metabolism to form several other products. The principal degradation and metabolic pathway is outlined below.

The primary degradation products of metamizole include:

-

4-Methyl-amino-antipyrine (MAA): The initial and active hydrolytic degradation product.[1]

-

4-Amino-antipyrine (AA): Formed through the N-demethylation of MAA.[1]

-

4-Formyl-amino-antipyrine (FAA): An inactive metabolite resulting from the C-oxidation of MAA.[1]

-

4-Acetyl-amino-antipyrine (AAA): Formed by the acetylation of AA.[1]

-

Bis[N-methyl(antipyrinyl)amino]methane: Identified as a decomposition product from hydrolysis.[1]

-

Aminopyrine: Mentioned as a potential decomposition product.[1]

Factors Influencing Metamizole Degradation

The stability of metamizole in solution is significantly influenced by several factors, including pH, temperature, light, and the presence of oxygen.

pH: The rate of hydrolysis of metamizole is highly pH-dependent. Acidic conditions dramatically accelerate the degradation process.[2] For instance, in an aqueous solution at pH 2.5 (0.01 mM), complete hydrolysis occurs in approximately 30 minutes.[2] In contrast, neutral or slightly alkaline conditions are more favorable for its stability.[2]

Temperature: As with most chemical reactions, an increase in temperature accelerates the degradation of metamizole.[2] Solutions that are stable for days at 22°C may show significant degradation within hours at 37°C.[2] Therefore, it is recommended to prepare and store metamizole solutions at refrigerated temperatures (2-8°C) to minimize degradation.[2]

Light: Exposure to light, particularly UV radiation, can promote the degradation of metamizole.[1] Photostability studies are essential to determine the extent of light-induced degradation and to establish appropriate protective measures for the drug product.

Oxygen: The presence of dissolved oxygen can contribute to the oxidative degradation of metamizole and its degradation products.[2]

Quantitative Data on Metamizole Degradation

The degradation of metamizole in solution often follows pseudo-first-order kinetics. The rate of degradation is influenced by factors such as pH, temperature, and initial concentration.

| Condition | Observation | Time Frame | Source |

| Aqueous Solution (0.01 mM, pH 2.5) | Complete hydrolysis | ~30 minutes | [2] |

| Aqueous Solution (0.1 M) | ~10% hydrolysis | 5 hours | [2] |

| Mixed with Morphine, stored at 22°C | Stable (within ±10% of initial conc.) | At least 7 days | [2] |

| Mixed with Morphine, stored at 37°C | Significant concentration loss | After 3 days | [2] |

| Enzymatic degradation (pH 5.6, 35°C) | Pseudo-first order kinetics (k = 0.0779 L mg⁻¹ h⁻¹) | - | [3] |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.[1]

Detailed Methodologies:

-

Acid/Base Hydrolysis: Reflux the drug in 0.1N HCl or 0.1N NaOH for approximately 8 hours. If no significant degradation is observed, more strenuous conditions such as using 1N acid/alkali for 12 hours may be employed.[1]

-

Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The duration of exposure may be up to 24 hours.[1]

-

Thermal Degradation: Expose the solid drug substance to dry and wet heat at temperatures in 10°C increments above the accelerated testing temperature (i.e., >50°C).[1]

-

Photostability Testing: Expose the drug substance and product to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light, as per ICH Q1B guidelines. The light source should be a combination of UV and visible light.[1]

Analytical Methods

A variety of analytical techniques are employed to separate, identify, and quantify metamizole and its degradation products.

4.2.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a widely used technique for the separation and quantification of metamizole and its degradation products.[1]

Method 1 (Metamizole and Pitofenone HCl)

-

Column: Inertsil ODS 3V C-18

-

Mobile Phase: 0.05M Sodium dihydrogen phosphate (B84403) buffer (pH 5.0) and Methanol (53:47 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 286 nm

Method 2 (Metamizole and Caffeine) [1]

-

Column: Acclaim® C18 (250.0 × 4.6 mm; 5.0 μm)

-

Mobile Phase: Acetonitrile (B52724) and Water (65:35 v/v), pH adjusted to 7.5 with water:triethylamine (99:1 v/v)

-

Flow Rate: 1.0 mL/min (isocratic)

-

Detection: UV-DAD at 273 nm

Sample Preparation for HPLC: To inhibit hydrolysis during analysis, it is recommended to use a stabilized diluent. A common stabilizer is sodium sulfite (B76179).[2]

-

Prepare Stabilizing Solvent: Dissolve sodium sulfite (Na₂SO₃) in high-purity water or an appropriate buffer to a final concentration of 1.5 mg/mL. This solution should be prepared fresh.[2]

-

Dissolve Metamizole: Weigh the required amount of metamizole and dissolve it in the stabilizing solvent to achieve the target concentration.[2]

-

Storage: Store the final solution in a tightly sealed amber vial, protected from light and air, at 2-8°C. It is recommended to use the solution within 24 hours of preparation.[2]

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for identifying and quantifying metamizole metabolites in complex biological matrices such as plasma and tissue.[4][5]

Sample Preparation for LC-MS/MS (from bovine muscle): [4]

-

Extraction: Extract the analytes from the muscle tissue using a mixture of acetonitrile and sodium acetate (B1210297) buffer.

-

Cleanup: After centrifugation, pass the supernatant through alumina (B75360) cartridges.

-

Dilution: Dilute the cleaned-up extract with the mobile phase before injection.

Chromatographic and Mass Spectrometric Conditions (for bovine muscle): [4]

-

Column: C8 column

-

Mobile Phase: Gradient of methanol:acetonitrile:ammonium formate (B1220265) solution

-

Ionization: Positive ion electrospray ionization (ESI+)

Conclusion

The degradation of metamizole magnesium in solution is a complex process influenced by multiple factors, with hydrolysis to 4-methyl-amino-antipyrine being the primary pathway. A thorough understanding of these degradation pathways and the factors that influence them is essential for the development of stable and effective pharmaceutical products. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the stability of metamizole and to ensure the quality and safety of metamizole-containing formulations.

References

A Technical Guide to the Effects of Metamizole Magnesium on Prostaglandin E2 Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanisms by which metamizole (B1201355) magnesium, a non-steroidal anti-inflammatory drug (NSAID), modulates the synthesis of prostaglandin (B15479496) E2 (PGE2). It details the signaling pathways involved, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to derive these findings.

Introduction: Metamizole and Prostaglandin E2

Metamizole, also known as dipyrone (B125322), is a widely used analgesic, antipyretic, and spasmolytic agent.[1][2] It functions as a pro-drug, meaning it is converted into its pharmacologically active forms after administration.[2] In the gastrointestinal tract, metamizole is non-enzymatically hydrolyzed into its primary active metabolite, 4-methylaminoantipyrine (4-MAA), and to a lesser extent, 4-aminoantipyrine (B1666024) (4-AA).[3]

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[4] Its synthesis is a key target for many analgesic and anti-inflammatory drugs. The primary mechanism of action for metamizole involves the inhibition of PGE2 synthesis, which it achieves by targeting the cyclooxygenase (COX) enzymes.[3][5] The analgesic and antipyretic effects of metamizole are largely attributed to the reduced production of prostaglandins (B1171923) via this pathway.[3][6]

Mechanism of Action: Inhibition of the COX Pathway

The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes.[4] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[7]

-

COX-2: An inducible enzyme whose expression is upregulated by pro-inflammatory stimuli like lipopolysaccharide (LPS).[7][8]

Finally, PGH2 is isomerized into PGE2 by terminal prostaglandin E synthases (PGES).[4]

Metamizole's active metabolites, particularly 4-MAA, exert their effect by inhibiting both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to PGH2 and consequently reducing PGE2 production.[3][9] While it was initially thought to be a weak COX inhibitor compared to classic NSAIDs, subsequent studies have shown a more complex profile.[3][6] In studies using purified enzymes, metamizole shows moderate inhibition of both COX-1 and COX-2.[10] However, in intact cell systems, it demonstrates a markedly higher inhibitory activity against COX-2, suggesting that this isoform plays a significant role in the pharmacological effects of metamizole.[10]

Quantitative Data: COX Inhibition by Metamizole

The inhibitory potency of metamizole is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes IC50 values from various experimental systems.

| Compound Tested | Enzyme | Experimental System | IC50 (μg/mL) | Reference |

| Metamizole | COX-1 | Purified Enzyme | ~150 | [10] |

| Metamizole | COX-2 | Purified Enzyme | ~150 | [10] |

| Metamizole | COX-1 | Intact Human Platelets | 486 +/- 56 | [10] |

| Metamizole | COX-1 | Intact Bovine Aortic Endothelial Cells | 1730 +/- 150 | [10] |

| Metamizole | COX-2 | LPS-Activated Murine Macrophages | 12 +/- 1.8 | [10] |

| Metamizole | COX-2 | LPS-Activated Primary Human Leukocytes | 21 +/- 2.9 | [10] |

Data indicates that while metamizole inhibits purified COX-1 and COX-2 enzymes at similar concentrations, it is significantly more potent against COX-2 in intact, stimulated inflammatory cells.[10]

Experimental Protocols

Accurate assessment of metamizole's effect on PGE2 synthesis requires robust and validated experimental methodologies. Below are protocols for key assays.

Protocol: In Vitro COX-2 Inhibition Assay in Intact Cells

This protocol is designed to measure the inhibitory effect of metamizole on COX-2 activity in a cellular environment that mimics inflammation.

-

Cell Culture:

-

Induction of COX-2 Expression:

-

Treatment with Metamizole:

-

Following LPS stimulation, the culture medium is replaced with fresh medium containing various concentrations of metamizole (or its active metabolite, 4-MAA). A vehicle control (e.g., DMSO) and a positive control (a known COX-2 inhibitor like celecoxib) are run in parallel.[11]

-

-

Incubation:

-

PGE2 Measurement:

-

Data Analysis:

-

A dose-response curve is generated by plotting the percentage of PGE2 inhibition against the logarithm of the metamizole concentration.

-

The IC50 value is calculated from this curve using non-linear regression analysis.

-

Protocol: Measurement of Intracellular PGE2

This method assesses the levels of PGE2 that remain within the cell, providing a sensitive measure of COX inhibition.[7]

-

Cell Stimulation and Treatment:

-

Follow steps 1-4 from the protocol above. Alternatively, cells like 3T3 fibroblasts can be stimulated with a calcium ionophore (e.g., A23187) to induce PGE2 synthesis.[7]

-

-

Cell Lysis:

-

After treatment, the culture supernatant is aspirated, and the cells are washed thoroughly with a phosphate-buffered saline solution to remove extracellular PGE2.

-

The cells are then lysed using a lysis buffer containing a detergent such as dodecyltrimethylammonium (B156365) bromide to release intracellular contents.[7]

-

-

PGE2 Quantification:

-

The cell lysate is collected and centrifuged to pellet any debris.

-

The PGE2 concentration in the resulting supernatant is measured using an EIA or ELISA kit.[7]

-

-

Analysis:

-

Inhibitory studies have shown that measuring intracellular PGE2 can reveal a greater apparent sensitivity of COX activity to inhibitors compared to measuring secreted PGE2.[7]

-

Conclusion

Metamizole magnesium effectively reduces the synthesis of prostaglandin E2. This is achieved through the inhibition of COX-1 and COX-2 enzymes by its active metabolites, primarily 4-MAA. Quantitative data from in vitro cellular models demonstrate a preferential inhibition of COX-2, which is consistent with its potent analgesic and antipyretic properties and a generally favorable gastrointestinal safety profile compared to non-selective NSAIDs. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of COX inhibitors in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of viral and bacterial trigger-stimulated prostaglandin E2 by a throat lozenge containing flurbiprofen: An in vitro study using a human respiratory epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estimation of prostaglandin E2 levels in gingival crevicular fluid in periodontal health, disease and after treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Antipyretic Effects of Metamizole Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole (B1201355), also known as dipyrone (B125322), is a non-opioid analgesic agent with potent antipyretic (fever-reducing) and spasmolytic (muscle-relaxing) properties.[1][2][3] Though sometimes incorrectly classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action and safety profile distinguish it from traditional NSAIDs.[1] Metamizole is a prodrug, meaning it is converted into its pharmacologically active forms after administration.[1][4] It is primarily used for managing severe pain and high fever that is refractory to other treatments.[1][2][5] This guide provides an in-depth technical overview of the core mechanisms, experimental evaluation, and quantitative data related to the antipyretic effects of metamizole magnesium.

Mechanism of Antipyretic Action

The antipyretic effect of metamizole is primarily attributed to its action within the central nervous system (CNS).[5] It involves the inhibition of prostaglandin (B15479496) synthesis, which are key mediators in the febrile response.[2][5]

2.1 Inhibition of Cyclooxygenase (COX) and Prostaglandin E2 (PGE2) Synthesis Fever is initiated when pyrogens (fever-inducing substances) trigger the synthesis of Prostaglandin E2 (PGE2) in the hypothalamus, which in turn elevates the thermoregulatory set point. Metamizole's active metabolites, particularly 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), inhibit the cyclooxygenase (COX) enzymes responsible for this synthesis.[6] While it can inhibit COX-1 and COX-2, its central action is thought to involve a specific isoform known as COX-3, which is predominantly found in the brain.[1][2][5] This central inhibition of PGE2 production effectively lowers the hypothalamic set point, leading to a reduction in body temperature.[6][7]

2.2 Prostaglandin-Dependent and -Independent Pathways A distinguishing feature of metamizole is its ability to block both prostaglandin-dependent and prostaglandin-independent pathways of fever induced by lipopolysaccharide (LPS).[1][4][6] This suggests a broader mechanism of action than typical NSAIDs, which primarily target prostaglandin synthesis.[1]

2.3 Involvement of Other Systems Beyond COX inhibition, the pharmacological effects of metamizole are complex and involve other systems. Its metabolites have been shown to activate the endocannabinoid system (via CB1 receptors) and the opioidergic system, which may contribute to its overall antipyretic and analgesic effects.[1][2][8]

Pharmacokinetics and Metabolism

Metamizole is a prodrug that undergoes rapid non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-methyl-amino-antipyrine (4-MAA).[9][10] 4-MAA is then further metabolized in the liver by cytochrome P450 enzymes (primarily CYP3A4) into another active metabolite, 4-amino-antipyrine (4-AA), and inactive metabolites such as 4-formyl-amino-antipyrine (4-FAA) and 4-acetyl-amino-antipyrine (4-AcAA).[9][11] The analgesic and antipyretic effects correlate with the plasma concentrations of 4-MAA and 4-AA.[12][13]

Table 1: Pharmacokinetic Parameters of Metamizole's Active Metabolites (Human Data)

| Parameter | 4-Methyl-amino-antipyrine (4-MAA) | 4-Amino-antipyrine (4-AA) | Reference(s) |

|---|---|---|---|

| Bioavailability (Oral) | ~85-89% | - | [9] |

| Time to Peak (Tmax) | 1.4 - 2.0 hours | Slower onset than 4-MAA | [9][12] |

| Half-life (t½) | ~4-5 hours (dose-dependent) | ~5-8 hours | [12] |

| Metabolism | Hepatic (CYP3A4, 2B6, 2C8, 2C9) | Formed from 4-MAA | [9][11] |

| Excretion | ~90% renal (as metabolites) | ~90% renal (as metabolites) |[9] |

Note: Pharmacokinetic parameters can vary based on formulation and individual patient factors.

Experimental Protocols for Antipyretic Evaluation

To assess the efficacy of antipyretic agents like metamizole, fever is induced in animal models using standardized protocols. The two most common models are Brewer's Yeast-induced and Lipopolysaccharide (LPS)-induced pyrexia.[14][15]

4.1 Brewer's Yeast-Induced Pyrexia Model This model is widely used for screening antipyretic compounds.[14][16] It induces a pathogenic fever through the release of various inflammatory mediators.[16]

-

Principle: Subcutaneous injection of a suspension of Brewer's yeast causes an inflammatory response, leading to the production of cytokines and prostaglandins, which elevates body temperature after a latency period.[16][17]

-

Methodology:

-

Animal Selection: Healthy rats or mice are selected and acclimatized.

-

Baseline Temperature: The initial rectal temperature of each animal is recorded using a digital thermometer.

-

Fever Induction: A 15-20% suspension of Brewer's yeast in saline is injected subcutaneously into the animal's back.

-

Pyrexia Development: The animals are returned to their cages, and fever is allowed to develop over approximately 18 hours. Only animals showing a significant rise in temperature (e.g., >1°C) are selected for the study.[16]

-

Drug Administration: The test group receives metamizole magnesium, the positive control group receives a standard antipyretic (e.g., paracetamol), and the negative control group receives the vehicle (e.g., saline).

-

Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration to determine the extent and duration of the antipyretic effect.[16]

-

4.2 Lipopolysaccharide (LPS)-Induced Pyrexia Model This model mimics the fever associated with Gram-negative bacterial infections.[15][18]

-

Principle: LPS, a component of the bacterial cell wall, is a potent pyrogen that activates immune cells to release a cascade of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), ultimately leading to increased PGE2 synthesis in the hypothalamus.[15][18][19][20]

-

Methodology:

-

Animal Selection & Baseline: Similar to the yeast model, animals are acclimatized and baseline temperatures are recorded.

-

Fever Induction: A solution of LPS from E. coli is injected intraperitoneally (i.p.) or intravenously (i.v.). The dose is carefully selected to induce a consistent febrile response.[15][19][21]

-

Drug Administration: Metamizole or control substances are typically administered either before or after the LPS injection, depending on the study design (prophylactic vs. therapeutic).

-

Temperature Monitoring: Rectal temperature is monitored at set intervals to assess the drug's ability to prevent or reduce the LPS-induced fever.

-

Quantitative Data on Antipyretic Efficacy

Clinical studies have demonstrated that metamizole is a highly effective antipyretic in both adult and pediatric populations, often showing superiority or non-inferiority to other common antipyretics.

Table 2: Summary of Comparative Clinical Data on Antipyretic Efficacy

| Study Population | Comparison | Key Findings | Reference(s) |

|---|---|---|---|

| Febrile Children | Oral Metamizole vs. Oral Ibuprofen (B1674241) | No significant difference in antipyretic effectiveness between the two drugs. Both were effective in reducing high temperature. | [22][23] |

| Febrile Children & Adults | Metamizole vs. Paracetamol, Ibuprofen, Acetylsalicylic Acid | Metamizole was superior in reducing body temperature between 1.5 and 6.0 hours after oral administration. | [24] |

| Febrile Hemato-oncology Adults | IV Metamizole (2500 mg) vs. IV Propacetamol (2000 mg) | Metamizole showed a greater temperature reduction at 60 minutes (1.06°C vs. 0.82°C) and 120 minutes (1.62°C vs. 1.39°C). | [6] |

| Febrile Children | Metamizole vs. Nimesulide & Propacetamol | Metamizole was not inferior in its effectiveness. |[24] |

Concluding Remarks

Metamizole magnesium is a potent antipyretic agent with a well-defined central mechanism of action centered on the inhibition of prostaglandin synthesis in the hypothalamus.[5][6] Its unique ability to potentially block both prostaglandin-dependent and -independent fever pathways distinguishes it from traditional NSAIDs.[1] Standardized animal models, such as Brewer's Yeast and LPS-induced pyrexia, are crucial for the preclinical evaluation of its efficacy. Clinical data consistently support its use as a powerful fever-reducing agent, particularly in cases of high fever unresponsive to other therapies.[1] While its efficacy is clear, its use is tempered in some countries by the rare but serious risk of agranulocytosis, necessitating careful risk-benefit assessment by clinicians.[22][25] For research and drug development professionals, metamizole remains a significant compound for studying the complex mechanisms of fever and antipyresis.

References

- 1. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metamizole - Wikipedia [en.wikipedia.org]

- 3. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacological characteristics of metamizole. | Semantic Scholar [semanticscholar.org]

- 5. Metamizol - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. pub.dzne.de [pub.dzne.de]

- 13. researchgate.net [researchgate.net]

- 14. Brewer's yeast induced pyretic model: Significance and symbolism [wisdomlib.org]

- 15. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Brewer's yeast-induced pyrexia: Significance and symbolism [wisdomlib.org]

- 18. Lipopolysaccharide Animal Models for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Lipopolysaccharide induces fever and depresses locomotor activity in unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antipyretic effect of oral dipyrone (Metamizole) compared to oral ibuprofen in febrile children: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]